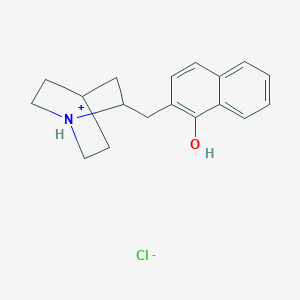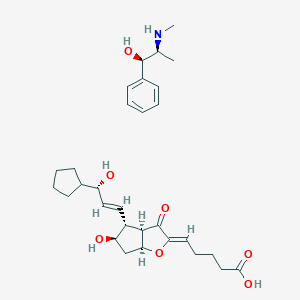
Datelliptium Chloride
Übersicht
Beschreibung
Datelliptium Chloride is a DNA-intercalating agent derived from ellipticine . It has anti-tumor activities .
Molecular Structure Analysis
The molecular formula of Datelliptium Chloride is C23H28ClN3O . The molecular weight is 397.94 .Chemical Reactions Analysis
Datelliptium Chloride shows significantly cytotoxic effects after 2 hours of treatment in suspension and primary cultures of rat hepatocytes . It also leads to a concentration-dependent decrease in gluconeogenesis from lactate in cells .Physical And Chemical Properties Analysis
Datelliptium Chloride is a solid substance with a pink to red color . It has a solubility of 41.67 mg/mL in water .Wissenschaftliche Forschungsanwendungen
Oncology Research
Datelliptium Chloride: has shown promise in oncology research , particularly in the study of medullary thyroid carcinoma (MTC) . It acts as a RET transcription inhibitor , stabilizing RET G-quadruplex structures and suppressing oncogene transcription. This leads to decreased epithelial-to-mesenchymal transition (EMT), reduced spheroid formation, and inhibited cell migration in MTC cells .
Biochemistry Applications
Datelliptium Chloride’s role in biochemistry is linked to its interaction with DNA structures. As a DNA-intercalating agent , it exhibits anti-tumor activities by mobilizing glycogen and affecting gluconeogenesis from lactate in rat hepatocytes. This property is crucial for understanding cellular metabolism and the biochemical pathways of cancer cells .
Environmental Science
Although direct applications of Datelliptium Chloride in environmental science are not well-documented, related compounds have been explored for environmental remediation . For instance, nanomaterials like TiO2/PPy nanocomposites show potential in photocatalytic applications for contaminant degradation, which could be an area of interest for future research involving Datelliptium Chloride .
Material Science
In material science , Datelliptium Chloride’s properties as a DNA-intercalating agent could be leveraged to study the interaction between DNA structures and various materials. This can lead to the development of new materials with specific biological interactions or the improvement of existing ones .
Analytical Chemistry
Datelliptium Chloride could have potential applications in analytical chemistry , particularly in complexometric titrations. While not directly used, its structural and chemical properties could inspire the development of new reagents for the quantitative analysis of metal ions in solution .
Chemical Engineering
In chemical engineering , the principles underlying the action of Datelliptium Chloride could inform the design of processes and systems. For example, its cytotoxic effects and interaction with cellular mechanisms could be relevant in the development of bioreactors or in the synthesis of bio-compatible materials .
Advanced Therapeutics
Finally, the cytotoxic properties of Datelliptium Chloride make it a candidate for developing advanced therapeutics . Its ability to target specific cancer cells provides a pathway for the creation of targeted drug delivery systems, potentially leading to more effective and less invasive cancer treatments .
Wirkmechanismus
Target of Action
Datelliptium Chloride primarily targets the REarranged during Transfection (RET) proto-oncogene . RET is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation . It is a key regulator of invasive and metastatic behaviors in certain types of cancers, such as Medullary Thyroid Carcinoma (MTC) .
Mode of Action
Datelliptium Chloride interacts with its target by stabilizing the RET G-quadruplex structures . This interaction suppresses the transcription of the RET oncogene . The compound is a DNA-intercalating agent derived from ellipticine , which means it inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA.
Biochemical Pathways
The suppression of RET transcription by Datelliptium Chloride affects several biochemical pathways. One significant effect is the reduction of the epithelial-to-mesenchymal transition (EMT) . EMT is a process that allows epithelial cells to assume a mesenchymal phenotype, which enhances their migratory capacity and invasiveness, and is often associated with cancer progression . Additionally, the compound reduces the activation of the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, growth, and survival .
Result of Action
The molecular and cellular effects of Datelliptium Chloride’s action include decreased EMT, reduced spheroid formation, and reduced cell migration . These effects contribute to its anti-tumor activity, as they inhibit the invasive and metastatic behaviors of cancer cells . In vivo studies have shown that the compound can inhibit tumor growth .
Zukünftige Richtungen
Datelliptium Chloride has shown promising results in preclinical in vitro and in vivo models of Medullary Thyroid Carcinoma (MTC) . Future studies could test the combination of selpercatinib or pralsetinib with Datelliptium Chloride to determine if such combinations offer superior antitumor effects compared to monotherapy .
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICRVXYPSKKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81531-57-9 (Parent) | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Datelliptium Chloride | |
CAS RN |
105118-14-7 | |
| Record name | Datelliptium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DATELLIPTIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5QKF7Q20O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the in vivo administration and pharmacokinetics of Datelliptium Chloride?
A1: A Phase I study investigated the administration of Datelliptium Chloride, hydrochloride via 24-hour continuous intravenous infusion. [] This route of administration and dosage regimen were explored to further understand the drug's pharmacokinetic profile in a clinical setting. For detailed information on the study design and findings, please refer to the cited research article. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)







![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)


